molecular formula C8H11F3O2 B13131074 rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylicacid

rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylicacid

Cat. No.: B13131074
M. Wt: 196.17 g/mol
InChI Key: CJMWFGSSEGRSHR-PHDIDXHHSA-N
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Description

rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: is a specialized organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexane derivatives.

    Introduction of Trifluoromethyl Group: A common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).

    Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

In an industrial setting, the production of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve:

    Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to efficiently introduce the trifluoromethyl group.

    Catalytic Processes: Employing robust catalysts to ensure high yield and selectivity.

    Purification: Techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Ketones, alcohols.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions due to its unique structure.

    Biochemical Probes: Utilized in the study of biochemical pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.

    Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.

Industry

    Materials Science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group and a carboxylic acid, but differs in the aromatic ring structure.

    3-(Trifluoromethyl)cyclohexanone: Similar in the cyclohexane ring and trifluoromethyl group, but has a ketone instead of a carboxylic acid.

Uniqueness

    Structural Features: The combination of a trifluoromethyl group and a carboxylic acid on a cyclohexane ring is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of the trifluoromethyl group significantly alters the reactivity of the compound compared to similar non-fluorinated compounds.

This detailed overview of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid highlights its synthesis, reactions, applications, and unique features, providing a comprehensive understanding of this intriguing compound

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

(1R,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1

InChI Key

CJMWFGSSEGRSHR-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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